2-Tert-butyl-pyridine-5-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-13(2,3)12-9-8-11(10-17-12)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXORPDKZCWAYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Tert Butyl Pyridine 5 Boronic Acid Pinacol Ester
Precursor Identification and Preparation Strategies
The successful synthesis of the target boronic acid pinacol (B44631) ester is critically dependent on the availability and preparation of suitable pyridine (B92270) precursors. These precursors can be broadly categorized into halogenated pyridines, which are readily activated for borylation, and alternative starting materials that offer different synthetic pathways.
Halogenated Pyridine Precursors
Halogenated pyridines, particularly bromo- and iodo-substituted derivatives, are common and highly effective precursors for the introduction of a boronic acid ester group. The carbon-halogen bond provides a reactive handle for metal-halogen exchange or transition metal-catalyzed cross-coupling reactions.
For the synthesis of 2-Tert-butyl-pyridine-5-boronic acid pinacol ester, a key precursor is 2-tert-butyl-5-bromopyridine . The preparation of this intermediate can be accomplished through methods such as the Grignard reaction. One reported method involves the reaction of 2,5-dibromopyridine with a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride. This reaction typically proceeds via a nucleophilic substitution pathway where the tert-butyl group displaces one of the bromine atoms. Careful control of reaction conditions, including temperature and the choice of an ethereal solvent like tetrahydrofuran (THF), is crucial to ensure selective monosubstitution and minimize the formation of disubstituted byproducts.
Alternatively, 2-tert-butyl-5-iodopyridine can also serve as an excellent precursor. Iodo-substituted pyridines are generally more reactive than their bromo-counterparts in both metal-halogen exchange and transition metal-catalyzed reactions, often allowing for milder reaction conditions.
Alternative Pyridine Starting Materials
Beyond halogenated derivatives, alternative pyridine starting materials can be employed, often involving a more extended synthetic sequence. One plausible, albeit longer, route commences with a readily available, non-halogenated pyridine derivative, such as 2-aminopyridine . This approach involves the introduction of the necessary substituents in a stepwise manner.
A potential synthetic sequence could involve the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine . The amino group can then be transformed into the tert-butyl group through a multi-step process. Subsequently, the nitro group at the 5-position can be reduced to an amino group, yielding 2-tert-butyl-5-aminopyridine . This amino group can then be converted into a diazonium salt, which can undergo a Sandmeyer-type reaction or a related transformation to introduce the boronic acid ester functionality. While more complex, this strategy offers flexibility and avoids the direct use of halogenated pyridines.
Direct Borylation Approaches for Pyridine Systems
Direct borylation methods are powerful tools for the introduction of a boronic acid ester group onto a pyridine ring. These approaches can be broadly classified into metal-halogen exchange followed by borylation, directed ortho-metalation (DoM) coupled with borylation, and transition metal-catalyzed C-H borylation.
Metal-Halogen Exchange and Subsequent Borylation
Metal-halogen exchange is a classic and reliable method for converting aryl and heteroaryl halides into the corresponding organometallic reagents, which can then be trapped with a boron electrophile. Lithium-halogen exchange is the most common variant of this reaction.
In the context of synthesizing this compound, the precursor 2-tert-butyl-5-bromopyridine can be treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF. This process generates the highly reactive 2-tert-butyl-5-lithiopyridine intermediate. The subsequent addition of a borylating agent, such as isopropoxy pinacol borane or pinacolborane , to the reaction mixture results in the formation of the desired boronic acid pinacol ester. The exchange rates typically follow the trend I > Br > Cl, making iodinated precursors more reactive.
| Precursor | Reagents | Product | Ref. |
| 2-tert-butyl-5-bromopyridine | 1. n-BuLi, THF, -78 °C 2. Isopropoxy pinacol borane | This compound | [General Method] |
| 2-tert-butyl-5-iodopyridine | 1. t-BuLi, THF, -78 °C 2. Pinacolborane | This compound | [General Method] |
Directed ortho-Metallation (DoM) Coupled with Borylation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position.
For the synthesis of this compound, a hypothetical DoM strategy would require a precursor with a directing group at either the 4- or 6-position to direct metalation to the C-5 position. The tert-butyl group at the 2-position is not a directing group for metalation at the 5-position. For instance, a 2-tert-butyl-4-(directing group)pyridine could be subjected to lithiation with a strong base like lithium diisopropylamide (LDA) or sec-butyllithium. The choice of the directing group is crucial, with common examples for pyridines including amides, carbamates, and halogens. Following the regioselective lithiation at the 5-position, the resulting organolithium intermediate would be quenched with a suitable borylating agent to afford the desired product. The directing group could then be removed or further transformed if necessary. While a powerful strategy, the successful application of DoM for this specific target would be highly dependent on the synthesis of a suitably substituted precursor.
Transition Metal-Catalyzed Borylation of Pyridines
Transition metal-catalyzed reactions offer milder and often more functional group tolerant alternatives for the synthesis of boronic acid esters. Two main strategies are prevalent: the borylation of halo-pyridines and the direct C-H borylation of the pyridine ring.
Palladium-Catalyzed Miyaura Borylation: This reaction involves the palladium-catalyzed cross-coupling of a heteroaryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B2pin2) . The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2 or Pd(OAc)2, a phosphine ligand, and a base, like potassium acetate (KOAc). Starting from 2-tert-butyl-5-bromopyridine , this method provides a direct and efficient route to this compound.
| Precursor | Catalyst | Reagents | Product | Ref. |
| 2-tert-butyl-5-bromopyridine | Pd(dppf)Cl2 | B2pin2, KOAc, Dioxane | This compound | [General Method] |
Iridium-Catalyzed C-H Borylation: In recent years, iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds to C-B bonds. This method avoids the need for pre-functionalized halogenated precursors. For the synthesis of this compound, 2-tert-butylpyridine (B1266198) could potentially be used as the starting material. The reaction is typically catalyzed by an iridium complex, such as [Ir(cod)OMe]2, in the presence of a bipyridine ligand and a diboron reagent like B2pin2. The regioselectivity of C-H borylation on substituted pyridines is influenced by a combination of steric and electronic factors. The bulky tert-butyl group at the 2-position would likely direct borylation to the less sterically hindered positions, with the 5-position being a potential site for functionalization.
| Precursor | Catalyst | Reagents | Product | Ref. |
| 2-tert-butylpyridine | [Ir(cod)OMe]2 / dtbpy | B2pin2, Cyclohexane | This compound | [General Method] |
Palladium-Catalyzed Cross-Coupling Borylation
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a robust and widely used method for the synthesis of aryl and heteroaryl boronic esters. beilstein-journals.orgupenn.edunih.gov This methodology involves the reaction of a halo-substituted pyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. For the synthesis of this compound, the typical precursor would be a 2-tert-butyl-5-halopyridine (e.g., 5-bromo- or 5-iodopyridine).
The general catalytic cycle for the Miyaura borylation begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with a boryl species, and subsequent reductive elimination to yield the desired aryl boronic ester and regenerate the Pd(0) catalyst. organic-chemistry.org The choice of ligand is crucial for the efficiency of the reaction, with phosphine ligands such as triphenylphosphine (PPh₃) or more specialized ligands like XPhos often employed to enhance catalytic activity. nih.gov
The reaction conditions for the palladium-catalyzed borylation of aryl halides are generally mild and tolerant of a wide range of functional groups. nih.gov A variety of palladium precursors, ligands, and bases can be utilized to optimize the reaction for specific substrates.
Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Halides
| Catalyst Precursor | Ligand | Base | Boron Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | t-Bu₃P·HBF₄ | KOAc | B₂pin₂ | Dioxane | 80 | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | B₂pin₂ | Dioxane | 100 | Good to Excellent |
This table presents generalized conditions for Miyaura borylation. Specific yields for 2-tert-butyl-5-halopyridine may vary.
Iridium-Catalyzed C-H/C-F Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic and heteroaromatic compounds, offering an atom-economical alternative to cross-coupling methods. rsc.orgthieme-connect.denih.govnih.gov This reaction typically employs an iridium(I) catalyst, often in combination with a bipyridine ligand, to activate C-H bonds and install a boronic ester group. For the synthesis of this compound, this method allows for the direct borylation of 2-tert-butylpyridine.
The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors. nih.govnih.gov The bulky iridium catalyst preferentially activates the most accessible C-H bonds, leading to borylation at the least sterically hindered positions. This characteristic is particularly advantageous for the synthesis of the target compound, as the bulky tert-butyl group at the 2-position directs the borylation to the C5 position. The nitrogen atom in the pyridine ring can inhibit the catalyst, but the presence of a substituent at the C2 position can mitigate this effect. rsc.orgthieme-connect.de
Commonly used catalyst systems include [Ir(OMe)(COD)]₂ or [Ir(cod)Cl]₂ as the iridium precursor and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as the ligand. The reaction is typically carried out in a non-polar solvent like hexane or cyclohexane at elevated temperatures.
Table 2: Iridium-Catalyzed C-H Borylation of 2-Substituted Pyridines
| Iridium Precursor | Ligand | Boron Source | Solvent | Temperature (°C) | Regioselectivity |
|---|---|---|---|---|---|
| [Ir(OMe)(COD)]₂ | dtbpy | B₂pin₂ | Cyclohexane | 80 | Sterically directed |
This table illustrates typical conditions for the sterically controlled C-H borylation of pyridines.
Rhodium-Catalyzed Borylation
Rhodium catalysts are also effective for the C-H borylation of arenes and heteroarenes. rsc.orgnih.gov Similar to iridium catalysis, rhodium-catalyzed borylation can proceed via a C-H activation mechanism. The catalytic cycle is generally believed to involve a Rh(I)/Rh(III) pathway. rsc.org The active catalyst, often a rhodium complex with phosphine ligands, oxidatively adds a C-H bond, followed by reaction with a diboron reagent and reductive elimination to furnish the borylated product.
While less commonly reported specifically for 2-tert-butylpyridine compared to iridium systems, rhodium catalysis offers an alternative approach. The regioselectivity can also be influenced by steric and electronic factors, as well as by the choice of directing groups if present on the substrate. nih.gov
Photoinduced and Metal-Free Borylation Strategies
In recent years, photoinduced and metal-free borylation methods have gained significant attention as more sustainable alternatives to transition-metal-catalyzed reactions. researchgate.netrsc.org These strategies often rely on the generation of boryl radicals under photochemical conditions or through the use of strong organic bases.
Photoinduced borylation can be achieved through the formation of an electron donor-acceptor (EDA) complex between a boron source, such as bis(catecholato)diboron (B₂cat₂), and a suitable partner. nih.govnih.gov Upon irradiation with visible light, this complex can facilitate the borylation of aryl halides or activate C-H bonds. While specific examples for 2-tert-butylpyridine are not widely documented, the general principles of photoinduced radical borylation could potentially be applied. researchgate.net
Metal-free borylation often involves the use of strong bases to generate a nucleophilic boryl species or the activation of C-H bonds through other means. These methods are still developing but hold promise for avoiding the cost and potential toxicity associated with metal catalysts.
Stereoselective and Regioselective Synthesis of Pyridine Boronic Esters
The control of regioselectivity is a critical aspect of synthesizing substituted pyridines, including pyridine boronic esters. The position of the boryl group on the pyridine ring significantly influences the properties and subsequent reactivity of the molecule.
Control of Regioselectivity at Pyridine Ring Positions
The regioselectivity of pyridine borylation is highly dependent on the chosen synthetic methodology. In palladium-catalyzed cross-coupling reactions, the position of the boryl group is predetermined by the location of the halogen atom on the starting material. organic-chemistry.org For instance, using 2-tert-butyl-5-bromopyridine will exclusively yield the 5-borylated product.
In contrast, for C-H activation methods, regioselectivity is governed by a combination of electronic and steric effects, as well as the presence of any directing groups. rsc.orgthieme-connect.denih.gov The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom play significant roles. beilstein-journals.org Iridium-catalyzed borylation, in particular, is well-known for its sterically driven regioselectivity, favoring positions distant from bulky substituents. nih.govnih.gov This makes it an ideal method for achieving regioselective borylation of substituted pyridines.
Influence of Tert-butyl Group on Borylation Site Selectivity
The tert-butyl group at the 2-position of the pyridine ring exerts a profound influence on the regioselectivity of C-H borylation reactions. Its large steric bulk effectively shields the adjacent C3 and, to a lesser extent, the C6 positions from the bulky transition metal catalyst.
In the context of iridium-catalyzed C-H borylation, the catalyst, typically bearing a sterically demanding ligand like dtbpy, will preferentially approach the pyridine ring from the least hindered side. The C-H bonds at the C3 and C4 positions are electronically deactivated to some extent by the nitrogen atom, while the C5 position is the most sterically accessible and electronically favorable for borylation. The steric hindrance from the tert-butyl group at C2 strongly disfavors C-H activation at the adjacent C3 position. While the C6 position is electronically similar to C2, it is also sterically hindered by the tert-butyl group's proximity. Therefore, the C5 position becomes the primary site of borylation.
This sterically governed regioselectivity has been a cornerstone in the functionalization of 2-substituted pyridines, allowing for the predictable synthesis of 2,5-disubstituted pyridine derivatives. thieme-connect.denih.gov The reliability of this steric control makes iridium-catalyzed C-H borylation a highly effective strategy for the synthesis of this compound directly from 2-tert-butylpyridine.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Bis(pinacolato)diboron |
| 2-tert-butyl-5-halopyridine |
| Palladium acetate |
| Tris(dibenzylideneacetone)dipalladium(0) |
| Tri-tert-butylphosphonium tetrafluoroborate |
| XPhos |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Potassium acetate |
| Potassium phosphate |
| (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer |
| Chloro(1,5-cyclooctadiene)iridium(I) dimer |
| 4,4'-Di-tert-butyl-2,2'-bipyridine |
| Pinacolborane |
| Triphenylphosphine |
Advanced Synthetic Techniques for this compound
Advanced synthetic methodologies for preparing aryl and heteroaryl boronic esters, including this compound, have evolved to enhance efficiency, safety, and scalability. These techniques move beyond traditional batch processing to offer more controlled and robust manufacturing routes.
Flow Chemistry Protocols for Boronate Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of boronic acids and their esters. This approach offers significant advantages over traditional batch methods, particularly for reactions involving highly reactive intermediates like organolithiums. organic-chemistry.orgnih.gov By conducting reactions in a continuous stream through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, purity, and safety. acs.org
One of the primary applications of flow chemistry in boronate synthesis is in facilitating halogen-lithium exchange followed by quenching with a boron electrophile. organic-chemistry.org This process, often requiring cryogenic temperatures in batch to control the unstable organolithium intermediates, can be performed at more practical temperatures in a flow reactor. The rapid mixing and excellent heat transfer in microreactors minimize decomposition and side reactions. organic-chemistry.orgacs.org
A typical flow setup involves pumping streams of the aryl halide (e.g., a bromopyridine derivative) and an organolithium reagent (e.g., n-butyllithium) to a T-mixer, where they combine and react within seconds or even milliseconds. organic-chemistry.orgnih.gov This is followed by the introduction of a third stream containing the borylating agent, such as triisopropyl borate (B1201080), to quench the lithiated intermediate. The extremely short reaction times, often less than one second, combined with high throughput capabilities, make this an attractive method for multigram-scale synthesis. organic-chemistry.org This methodology effectively mitigates risks associated with handling large quantities of pyrophoric organolithium reagents and managing reaction exotherms. organic-chemistry.orgacs.org
| Parameter | Flow Chemistry Protocol Example organic-chemistry.org |
| Reaction Type | Halogen-Lithium Exchange / Borylation |
| Reactants | Aryl Bromide, n-BuLi, Triisopropyl Borate |
| Reactor | PFA Tubing and T-piece Mixers |
| Total Reaction Time | < 1 second |
| Temperature | -20 °C to 25 °C (manageable due to efficient heat exchange) |
| Throughput | Up to ~60 g/h |
| Key Advantage | Enhanced safety and control over highly reactive intermediates, rapid synthesis. |
Large-Scale Synthesis Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure the process is efficient, cost-effective, and safe. The Miyaura borylation, a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, is a common method for this transformation. organic-chemistry.org
Reagent and Catalyst Selection: For large-scale applications, the choice of reagents is critical. While bis(pinacolato)diboron (B₂pin₂) is widely used, pinacolborane (HBPin) can be an alternative that may offer advantages in certain contexts, though it can sometimes lead to dehalogenation side products. organic-chemistry.org Optimizing the palladium catalyst and ligand system is crucial for minimizing catalyst loading, which has a significant impact on process cost. organic-chemistry.org Nickel-based catalysts are also being explored as a more sustainable and cost-effective alternative to palladium for large-scale borylation reactions. acs.org
Base and Solvent Optimization: The choice of base is pivotal in the Miyaura borylation. While potassium acetate (KOAc) is commonly used, studies have shown that it can sometimes inhibit the catalytic cycle. organic-chemistry.orgorganic-chemistry.org The use of more lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, has been shown to improve reaction rates and allow for lower reaction temperatures (e.g., 35 °C) and reduced catalyst loadings, which are highly desirable for large-scale production. organic-chemistry.org The solvent system must be chosen to ensure solubility of all components and facilitate product isolation.
Workup and Purification: On a large scale, purification can be a major bottleneck. Pinacol boronic esters are generally stable and can be purified via chromatography. organic-chemistry.org However, challenges can arise from the co-precipitation of pinacol byproducts or the hydrolytic instability of the boronic ester during aqueous workups, which can lead to product loss. nih.gov Developing robust crystallization or distillation methods is often preferred over chromatography for large-scale purification to improve efficiency and reduce solvent waste.
| Consideration | Large-Scale Implication | Example/Strategy |
| Catalyst | Cost, efficiency, and removal of metal impurities. | Use of low-loading Pd catalysts or exploring cheaper Ni catalysts. acs.org |
| Base | Reaction rate, temperature, and side reactions. | Employing lipophilic bases like potassium 2-ethylhexanoate to accelerate the reaction at lower temperatures. organic-chemistry.org |
| Borylating Agent | Cost and atom economy. | Evaluating both B₂pin₂ and HBPin for optimal performance. organic-chemistry.org |
| Purification | Throughput, solvent waste, and product loss. | Developing crystallization protocols to avoid chromatography; managing potential hydrolysis during workup. nih.gov |
Reactivity Profiles and Transformational Chemistry of 2 Tert Butyl Pyridine 5 Boronic Acid Pinacol Ester
Cross-Coupling Reactions Utilizing the Boronic Ester Moiety
The boronic ester moiety is a cornerstone of modern cross-coupling chemistry, enabling the construction of complex molecular architectures from readily available starting materials. Its stability, functional group tolerance, and generally low toxicity make it a preferred organoboron reagent in both academic and industrial settings. rsc.org
The Suzuki-Miyaura cross-coupling reaction is the most prominent application for pyridine (B92270) boronic esters, including the 2-tert-butyl substituted analogue. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and various sp2-hybridized carbon atoms of organic halides or pseudohalides. acs.org The reaction is valued for its mild conditions and compatibility with a wide array of functional groups. acs.org The general scheme involves the reaction of the pyridine boronic ester with an aryl or heteroaryl halide in the presence of a palladium catalyst, a ligand, and a base.
The utility of this reaction extends to the synthesis of 2-arylpyridines, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.gov Pyridine boronic acid pinacol (B44631) esters are frequently employed due to their stability and ease of handling compared to the corresponding boronic acids. rsc.orgrsc.org
The choice of ligand coordinated to the palladium center is critical for a successful Suzuki-Miyaura coupling, profoundly influencing reaction efficiency, substrate scope, and selectivity. The ligand stabilizes the active palladium(0) species, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and can mitigate challenges associated with heteroaryl substrates, such as the pyridine nitrogen binding to the metal center and inhibiting reactivity. nih.gov
For the coupling of pyridine-containing substrates, bulky and electron-rich phosphine ligands have proven particularly effective. For instance, in the coupling of a pyridine-2-sulfonyl fluoride with boronic esters, the strongly sigma-donating and bulky phosphine ligand RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) was identified as optimal. scholaris.ca In reactions involving the coupling of alkyl pinacol boronic esters with 2,6-dichloropyridines, different ligands were found to control the extent of the reaction. The use of FcPPh2 (1,1'-bis(diphenylphosphino)ferrocene) allowed for selective mono-alkylation, while Ad2PnBu (di(1-adamantyl)-n-butylphosphine) promoted exhaustive dialkylation. acs.orgnih.gov
The table below summarizes the effect of different palladium catalysts and ligands on Suzuki-Miyaura coupling reactions involving pyridine substrates.
| Catalyst/Ligand System | Coupling Partners | Key Observation | Reference |
|---|---|---|---|
| Pd(dppf)Cl2 | PyFluor with hetero(aryl) boronic esters | Competent catalyst for generating 2-arylpyridines; reaction tolerates water and oxygen. | nih.gov |
| Pd2(dba)3 / FcPPh2 | 2,6-dichloropyridine with alkyl boronic esters | Promotes selective mono-alkylation. | acs.org |
| Pd(OAc)2 / Ad2PnBu | 2,6-dichloropyridine with alkyl boronic esters | Leads to exhaustive di-alkylation. | nih.gov |
| Pd catalyst / RuPhos | Pyridyl-sulfonyl fluoride with boronic acids | Optimal ligand for this specific transformation. | scholaris.ca |
2-Tert-butyl-pyridine-5-boronic acid pinacol ester and related pyridine boronic esters exhibit broad reactivity with a diverse range of coupling partners. The most common partners are aryl and heteroaryl halides (bromides, chlorides, and iodides) and triflates. acs.orgresearchgate.net The reaction conditions can be tuned to achieve high yields with both electron-rich and electron-poor coupling partners. nih.gov
The coupling of pyridine boronic esters with other heteroaryl halides, such as thiophenes, furans, and other pyridines, is a powerful method for constructing biheteroaryl systems, which are of significant interest in medicinal chemistry. acs.orgresearchgate.net For example, delta-valerolactam-derived vinyl boronates were shown to couple efficiently with a variety of structurally diverse aryl and heteroaryl bromides. researchgate.net The reaction of 2,5-dibromo-3-methylthiophene with various arylboronic acids demonstrated that Suzuki coupling can be controlled to achieve selective mono- or di-substitution. nih.gov
The following table presents examples of Suzuki-Miyaura couplings between pyridine boronic esters and various halides, showcasing the versatility of the reaction.
| Boronic Ester Substrate | Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Pyridine boronic ester | 2,6-Dichloropyridine | Pd2(dba)3 / FcPPh2 | High (for mono-substitution) | acs.org |
| Hetero(aryl) boronic pinacol esters | Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl2 | 5-89% (highly substrate dependent) | nih.govresearchgate.net |
| Phenylboronic acid pinacol ester | 4-Bromoanisole | Pd(OAc)2 (ligandless in water) | Optimized for high yields | researchgate.net |
| Heptyl boronic pinacol ester | 2,6-Dichloropyridine | Pd(OAc)2 / Ad2PnBu | 94% (for di-substitution) | nih.gov |
While the Suzuki-Miyaura reaction is the most common transformation, the boronic ester moiety can participate in other types of coupling reactions. A notable alternative is a non-transition-metal-mediated strategy for the stereospecific cross-coupling of secondary and tertiary boronic esters with electron-rich aromatic and heteroaromatic compounds. acs.orgrsc.org This process involves the formation of a boronate complex, which then undergoes a reaction cascade upon the addition of an electrophile like N-bromosuccinimide (NBS), resulting in a new C(sp2)–C(sp3) bond. acs.org Although this specific methodology has been demonstrated for secondary and tertiary alkyl boronic esters, the underlying principle of activating the C-B bond via boronate formation could potentially be extended to aryl boronic esters under different reaction manifolds.
Suzuki-Miyaura Coupling Reactions of Pyridine Boronic Esters
Functionalization Reactions via C-B Bond Transformation
Beyond cross-coupling reactions where the boron moiety is replaced by an organic group, the C-B bond can be transformed into other functional groups, including new carbon-carbon bonds with sp3-hybridized carbons.
The transformation of a C-B bond into a new C-C bond represents a powerful tool for molecular construction. researchgate.net This can be achieved through various methods that go beyond the typical Suzuki-Miyaura paradigm.
One approach is deboronative alkylation, where carbon-centered radicals are generated from organoboron compounds and subsequently trapped. While alkylboronic pinacol esters are often not suitable substrates for certain radical generation methods due to their reduced Lewis acidity, specific strategies can enable their participation in such reactions. researchgate.net
Another powerful strategy involves the reaction of boronic esters with organolithium reagents to form ate-complexes. These intermediates can then react with electrophiles or undergo rearrangements to form new C-C bonds. For example, the homologation of alkyl boronic esters using lithiated carbamates allows for the insertion of a carbon atom adjacent to the boron-bearing carbon, effectively creating a new C-C bond. orgsyn.org While demonstrated on alkyl boronic esters, this highlights the principle of using the C-B bond as a site for constructing new carbon frameworks. The development of iterative C-C bond-forming reactions using transient boronic acids also showcases the versatility of boron chemistry in rapidly building molecular complexity. core.ac.uk
The following table provides an overview of different C-C bond formation strategies involving boronic esters.
| Reaction Type | Reagents | Description | Reference |
|---|---|---|---|
| Non-transition metal arylation | Aromatic/Heteroaromatic compound, n-BuLi, NBS | Formation of a boronate complex followed by an SEAr/1,2-metallate rearrangement cascade to form a C(sp2)–C(sp3) bond. | acs.org |
| Homologation | Lithiated carbamates (Hoppe's lithiated carbamates) | Reaction of a boronic ester with a lithiated carbamate followed by a 1,2-metallate rearrangement to form a homologated product. | orgsyn.org |
| Iterative Coupling | Diazo compounds, aldehydes | In situ preparation of reactive boronic acids that undergo controlled, sequential C-C bond forming reactions. | core.ac.uk |
| Deboronative Alkylation | Sulfone radical traps | Generation of carbon-centered radicals from organoboron compounds for subsequent C-C bond formation. | researchgate.net |
C-N Bond Formation (e.g., Amination)
The conversion of a carbon-boron (C-B) bond to a carbon-nitrogen (C-N) bond represents a powerful tool for introducing nitrogen-containing functional groups. While the stability of pinacol boronates makes them easy to handle, it also renders them less reactive in certain transformations compared to more electrophilic boranes. nih.gov Direct amination of these stable esters has historically been a challenge. nih.govnih.gov
A significant breakthrough in this area involves the use of highly reactive amination agents. One effective method for the direct, stereospecific amination of alkyl and aryl pinacol boronates employs lithiated methoxyamine. nih.gov The reaction proceeds through the formation of a tetravalent boron "ate" complex from the boronic ester and the amination reagent. nih.gov This is followed by a 1,2-metallate rearrangement, which facilitates the C-N bond formation with retention of stereochemistry. nih.gov
To circumvent the use of pyrophoric reagents like n-butyllithium, a more experimentally convenient protocol has been developed. This modified process utilizes methoxyamine in combination with potassium tert-butoxide. nih.gov This method is not only simpler to execute but also expands the substrate scope to include the efficient and stereospecific amination of primary, secondary, and even challenging tertiary boronic esters. nih.gov
| Method | Amination Reagent | Base | Key Features | Reference |
| Morken Method | Methoxyamine | n-BuLi | Stereospecific; requires pyrophoric reagent. | nih.gov |
| Morken Modified Method | Methoxyamine | KOt-Bu | Experimentally simple; avoids pyrophoric reagents; effective for 1°, 2°, and 3° boronates. | nih.gov |
C-O Bond Formation (e.g., Oxidation to Hydroxyl)
The transformation of boronic esters into hydroxyl groups is a fundamental and reliable reaction in organic synthesis. This oxidation process provides a direct route to phenols and alcohols from the corresponding organoboron precursors. The most common and widely used method for this conversion is the oxidation of the C–B bond using hydrogen peroxide (H₂O₂) under basic conditions, typically with sodium hydroxide (B78521) (NaOH). rsc.org
For substrates that may be sensitive to harsh basic conditions, a milder alternative is available. Sodium perborate (NaBO₃·4H₂O) can effect the oxidation with higher functional-group tolerance, preventing the degradation of sensitive moieties within the molecule. rsc.org This reagent is particularly useful in cases where hydrogen peroxide leads to poor conversion or the formation of unwanted byproducts. rsc.org
| Reagent | Conditions | Characteristics | Reference |
| Hydrogen Peroxide (H₂O₂) | Basic (e.g., NaOH) | Standard, widely used method. | rsc.org |
| Sodium Perborate (NaBO₃) | Mild | Higher functional group tolerance; suitable for sensitive substrates. | rsc.org |
C-H Bond Formation (e.g., Protodeboronation)
Protodeboronation, the protonolysis of a C-B bond to yield a C-H bond, can be both an undesired side reaction and a deliberate, synthetically useful transformation. wikipedia.org In the context of metal-catalyzed cross-coupling reactions, it is a common decomposition pathway. wikipedia.org However, when controlled, it allows for the specific installation of a hydrogen atom, which can be valuable for removing a directing group or for creating specific stereocenters. wikipedia.org
The protodeboronation of tertiary boronic esters using traditional reagents like propionic acid can be inefficient, often leading to slow conversion and the formation of elimination products. rsc.org To address these limitations, modern methods have been developed, including a catalytic approach that proceeds via a radical pathway. nih.govrsc.org This strategy, utilizing photoredox catalysis, is effective for the protodeboronation of unactivated primary, secondary, and tertiary alkyl pinacol boronic esters. nih.govrsc.org
| Method Type | Reagents/Conditions | Substrate Scope | Key Features | Reference |
| Acid-Mediated | Propionic Acid | Inefficient for tertiary benzylic boronic esters. | Can lead to elimination byproducts. | rsc.org |
| Radical-Mediated | Photoredox Catalyst (e.g., PC1), H-donor (e.g., PhSH) | 1°, 2°, and 3° alkyl boronic esters. | Catalytic, mild conditions, avoids harsh acids. | nih.gov |
Radical-Mediated Transformations Involving Pyridine Boronic Esters
The generation of carbon-centered radicals from stable precursors is a cornerstone of modern synthetic chemistry. While boronic pinacol esters are valued for their stability, this same characteristic makes them generally unsuitable for direct radical generation in chain processes due to their reduced Lewis acidity. researchgate.net Consequently, activation strategies are required to unlock their potential as radical precursors.
Generation and Reactivity of Pyridine Boronic Ester Radicals
A key strategy for activating boronic esters toward single-electron transfer (SET) is the formation of a Lewis acid-base adduct, commonly referred to as an "ate" complex. nih.govcam.ac.uk The coordination of a Lewis base, such as 4-(dimethylamino)pyridine (DMAP), to the boron center increases the electron density at the boron, making the complex more susceptible to oxidation and subsequent C-B bond cleavage to form a radical. nih.govcam.ac.ukcam.ac.uk
Another approach involves a nucleohomolytic substitution at the boron atom. In this process, heteroatom-centered radicals, such as aminyl or oxygen radicals, can react with the alkylboron species to induce C-B bond cleavage and generate the desired alkyl radical. researchgate.netrsc.org Once generated, these carbon-centered radicals are versatile intermediates that can engage in a variety of transformations, including intermolecular additions to electron-deficient olefins to form new C-C bonds. nih.gov
Photoredox Catalysis in Radical Functionalization
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals from boronic esters. nih.govcam.ac.uk This approach typically employs a dual catalytic system consisting of a photocatalyst (often an iridium or ruthenium complex) and a Lewis base co-catalyst. nih.govcam.ac.uk
The catalytic cycle is initiated by the absorption of visible light by the photocatalyst, which promotes it to an excited state. This excited-state photocatalyst is a potent oxidant capable of abstracting an electron from the Lewis base-boronic ester adduct (the "ate" complex). nih.govcam.ac.uk This single-electron oxidation of the redox-active complex triggers the fragmentation of the C-B bond, releasing a carbon-centered radical. nih.govcam.ac.uk This method has enabled a wide range of C-C bond-forming reactions and other radical-based functionalizations under exceptionally mild conditions. nih.gov
| Component | Example | Function | Reference |
| Boronic Ester | Alkyl/Aryl Pinacol Boronate | Radical Precursor | nih.gov |
| Lewis Base Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Forms redox-active "ate" complex with boronate. | nih.govcam.ac.uk |
| Photoredox Catalyst | Iridium Complex (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆) | Absorbs light and initiates single-electron transfer (SET). | cam.ac.uk |
| Light Source | Blue LEDs | Excites the photoredox catalyst. | nih.gov |
Regioselective Functionalization of the Pyridine Core Activated by Boronic Ester
The boronic ester moiety on the pyridine ring is not merely a site for transformation but also a powerful tool for directing regioselective functionalization. The primary utility of the boronic ester at the C5 position is to serve as a handle for precisely installing a wide variety of substituents through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. digitellinc.com This allows for the construction of C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds with high fidelity at a specific location on the pyridine core.
While the boronic ester itself is the reactive site in these couplings, its electronic properties can influence the reactivity of the pyridine ring toward other reagents. However, for the functionalization of other positions on the pyridine ring (e.g., C3, C4, C6), chemists often rely on orthogonal strategies. These include directed ortho-metalation, where a directing group guides deprotonation to an adjacent position, or halogen-metal exchange reactions on pyridine rings bearing halide substituents at different positions. znaturforsch.comrsc.org The presence of the 2-tert-butyl group provides significant steric hindrance that can also influence the regioselectivity of reactions at adjacent positions. Ultimately, the this compound serves as a key starting material, providing a defined point of attachment from which molecular complexity can be built in a controlled and regioselective manner.
C-4 Selective Functionalization Strategies
The selective functionalization of the C-4 position of the pyridine ring is a significant challenge in synthetic chemistry due to the intrinsic electronic properties of the heterocycle, which typically favor reactions at the C-2 and C-6 positions. beilstein-journals.org In the case of this compound, the substitution pattern presents a unique combination of steric and electronic factors that guide the regioselectivity of further transformations. The bulky tert-butyl group at the C-2 position sterically shields the adjacent C-3 position, while the electron-withdrawing nature of the boronic acid pinacol ester at C-5 deactivates the ring for electrophilic substitution but activates it for nucleophilic or radical attack. stackexchange.com Consequently, the C-4 and C-6 positions become primary targets for functionalization.
Several strategies have been developed for the C-4 functionalization of pyridines that can be applied to this specific substrate:
Minisci Reaction: This radical-based reaction is a powerful tool for the alkylation and acylation of electron-deficient heterocycles. mdpi.com For pyridines, the reaction typically shows a preference for the C-2 and C-4 positions. In this substrate, the C-2 position is sterically hindered by the tert-butyl group, which would strongly favor the introduction of radical species at the C-4 position. nih.govchemrxiv.org The use of a simple blocking group, such as one derived from maleic acid, can also ensure exquisite control for C-4 alkylation. nih.govchemrxiv.org
Direct C-H Metalation: Overriding the inherent influence of the ring nitrogen, which typically directs metalation to C-2, is a significant challenge. nih.gov However, certain organometallic bases, such as n-butylsodium, have been shown to selectively deprotonate pyridines at the C-4 position, creating a nucleophilic center that can be trapped with various electrophiles. nih.govnih.gov For 2,6-disubstituted pyridines, direct removal of the C-4 proton is a viable pathway. nih.govresearchgate.net The steric bulk at C-2 in this compound could facilitate this type of selective deprotonation at C-4.
Nucleophilic Aromatic Substitution (SNAr): While less common on an unactivated pyridine C-H bond, SNAr reactions can occur at the C-4 position if a suitable leaving group is present or through activation of the ring. Activation via N-amination to form N-aminopyridinium salts renders the pyridine ring highly electrophilic, enabling C-4 selective arylation with electron-rich (hetero)arenes under mild, catalyst-free conditions. nih.govresearchgate.net
Dearomatization-Rearomatization: This strategy involves the temporary dearomatization of the pyridine ring to generate a more reactive dihydropyridine intermediate, which can then be functionalized selectively before rearomatization restores the aromatic system. researchgate.netnih.gov This approach is discussed in more detail in the following section.
| Strategy | Mechanism | Key Reagents | Applicability to this compound | Reference |
|---|---|---|---|---|
| Minisci Reaction | Radical Substitution | Alkyl/Acyl Radicals (e.g., from RCOOH, Ag⁺, (NH₄)₂S₂O₈) | Highly promising due to steric hindrance at C-2 and C-3, directing attack to C-4. | nih.govchemrxiv.org |
| Direct C-H Metalation | Deprotonation/Electrophilic Quench | Strong, non-nucleophilic bases (e.g., n-BuNa, TMP-bases) | Feasible; steric hindrance at C-2 may favor C-4 deprotonation. | nih.govnih.gov |
| Nucleophilic (Hetero)Arylation | Nucleophilic Addition-Elimination | N-aminopyridinium salt formation, electron-rich arenes | Applicable after conversion to the corresponding pyridinium (B92312) salt. | nih.govresearchgate.net |
| Dearomatization-Rearomatization | Nucleophilic addition to activated pyridine, followed by functionalization and oxidation | Activating agents (e.g., Acyl chlorides), Nucleophiles, Oxidants | Effective for introducing nucleophiles at C-4. | researchgate.netmdpi.com |
Directing Group Effects and Temporary Dearomatization Approaches
Beyond direct C-H functionalization, reactivity can be guided by existing functional groups or by transiently altering the aromatic system.
Temporary Dearomatization: This powerful strategy circumvents the low reactivity of certain positions on the pyridine ring by changing its electronic structure. researchgate.net The process typically involves activation of the pyridine nitrogen, for example, by acylation, to form a highly electrophilic pyridinium salt. mdpi.comnih.gov This activation facilitates the addition of a nucleophile, leading to the formation of a non-aromatic dihydropyridine (DHP) intermediate. researchgate.netnih.gov For pyridinium salts, nucleophilic attack generally occurs at the C-2, C-4, or C-6 positions. mdpi.com
In the case of this compound, after N-activation, the large tert-butyl group would sterically hinder nucleophilic attack at the C-2 position. The electronic influence of the C-5 boronic ester would make the C-4 and C-6 positions the most electrophilic sites. Therefore, nucleophilic addition is highly likely to occur selectively at the C-4 position, yielding a 1,4-dihydropyridine boronic ester. nih.govresearchgate.net This stable intermediate can then react with various electrophiles, with the subsequent elimination of the activating group and a proton to restore aromaticity, resulting in a net C-4 functionalized product. mdpi.comnih.gov This sequence allows for the introduction of a wide range of substituents that would be difficult to install directly.
Directing Group Effects: While the boronic ester moiety is primarily utilized in cross-coupling reactions, it can potentially act as a directing group in certain C-H functionalization reactions. However, its directing capabilities are less pronounced compared to other functional groups. acs.org In contrast, the nitrogen atom of the pyridine ring itself is a powerful directing group for ortho-C-H functionalization (i.e., at C-2) in many transition-metal-catalyzed reactions. beilstein-journals.org This inherent directing effect is overridden in the target molecule by the presence of the bulky tert-butyl substituent at the C-2 position, which effectively blocks this site. This blockade makes functionalization at more remote positions, such as C-3 or C-4, more favorable, a concept known as remote C-H activation. nih.govwikipedia.orgresearchgate.net
Steric and Electronic Influence of the Tert-butyl Group on Reactivity
The tert-butyl group at the C-2 position exerts a profound influence on the reactivity of the pyridine ring, primarily through steric hindrance but also through subtle electronic effects.
The most significant contribution of the tert-butyl group is steric hindrance. acs.org Its large size effectively shields the C-2 position and, to a lesser extent, the C-3 position from the approach of reagents. This steric blocking has several important consequences:
It prevents reactions that typically occur at the C-2 position of pyridines, such as ortho-lithiation or transition-metal-catalyzed C-H activation directed by the ring nitrogen. beilstein-journals.org
It directs incoming reagents, whether they are radicals, nucleophiles, or electrophiles, to the more accessible C-3, C-4, and C-6 positions. kpi.ua
In reactions involving intermediates, such as dearomatization, it can control the facial selectivity of nucleophilic attack. mdpi.com
Electronically, the tert-butyl group is considered a weak electron-donating group through an inductive (+I) effect. kpi.ua This effect slightly increases the electron density on the pyridine ring, which would typically increase the ring's reactivity towards electrophiles and decrease its reactivity towards nucleophiles. However, this electronic effect is generally overshadowed by the powerful electron-withdrawing nature of the pyridine nitrogen itself and the C-5 boronic ester group. stackexchange.com Furthermore, the steric hindrance often outweighs any activating electronic effect in electrophilic aromatic substitution. kpi.uarsc.org
Impact on Boronate Formation and Stability
The formation of the this compound itself is subject to the directing effects of the substituents in precursor molecules. The stability of the final boronic ester product is also influenced by the ortho tert-butyl group.
Boronic acid pinacol esters are generally known to be more stable than their corresponding boronic acids, exhibiting better stability towards moisture and purification methods like silica gel chromatography. nih.gov The presence of a bulky substituent ortho to the boronic ester, such as the tert-butyl group in the analogous phenyl system, can further enhance this stability. acs.org The steric bulk can physically impede the approach of water or other nucleophilic species to the electrophilic boron center, thereby slowing down protodeboronation or other degradation pathways. This steric protection can be advantageous, leading to a more robust and easily handled compound. DFT calculations on related systems have shown that steric factors can outweigh other electronic factors in determining binding affinities at the boron center. uea.ac.uk
Directing Effects in Functionalization Pathways
The tert-butyl group at C-2 is a dominant directing group, primarily dictating the regioselectivity of reactions through steric control. Its influence forces reactions away from the C-2 and C-3 positions, making the C-4 and C-6 positions the most probable sites for substitution.
For Electrophilic Attack: The pyridine ring is already deactivated towards electrophiles. stackexchange.com The slight +I effect of the tert-butyl group is insufficient to overcome this deactivation. Any potential electrophilic attack would be directed to the C-3 and C-5 positions based on electronics, but the C-5 position is already substituted. The C-3 position is sterically hindered, making electrophilic functionalization highly unlikely.
For Nucleophilic/Radical Attack: The pyridine ring is inherently electron-deficient and is further activated by the C-5 boronic ester. This makes nucleophilic or radical addition favorable. The directing effects in these cases are clear:
C-2: Blocked by the tert-butyl group.
C-3: Partially shielded by the tert-butyl group.
C-4: Sterically accessible and electronically activated.
C-6: Sterically accessible and electronically activated.
Therefore, the tert-butyl group acts as a powerful steric director, channeling the reactivity towards the C-4 and C-6 positions, especially in nucleophilic and radical reactions, which are the most synthetically viable pathways for functionalizing this electron-poor heterocyclic system. Rare-earth metal catalysts have been shown to be effective for the ortho-alkylation of bulky 2-tert-butylpyridine (B1266198), demonstrating that C-H activation can be achieved even at the sterically hindered C-6 position under appropriate conditions. beilstein-journals.org
| Reaction Type | Predicted Favored Position(s) | Reasoning | Reference |
|---|---|---|---|
| Electrophilic Substitution | Unlikely | Ring is strongly deactivated; C-3 is sterically hindered. | stackexchange.com |
| Radical Substitution (e.g., Minisci) | C-4, C-6 | Steric hindrance at C-2/C-3 directs radicals to the most accessible, electronically favorable positions. | nih.govchemrxiv.org |
| Nucleophilic Addition (on activated pyridine) | C-4, C-6 | Steric blocking of C-2 directs nucleophiles to the electronically activated C-4 and C-6 positions. | mdpi.comresearchgate.net |
| Direct Metalation (Deprotonation) | C-4, C-6 | Steric hindrance at C-2/C-3 makes C-4 and C-6 protons the most accessible for strong bases. | nih.gov |
Mechanistic Investigations of Reactions Involving 2 Tert Butyl Pyridine 5 Boronic Acid Pinacol Ester
Elucidation of Reaction Pathways for Boronate Formation
The synthesis of 2-tert-butyl-pyridine-5-boronic acid pinacol (B44631) ester can be achieved through several methods, with the palladium-catalyzed Miyaura borylation being a prominent route. This reaction typically involves the cross-coupling of a suitable pyridine (B92270) halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).
The mechanism of the Miyaura borylation is understood to proceed through a catalytic cycle involving a palladium(0) species. The key steps are:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyridyl halide (e.g., 2-tert-butyl-5-bromopyridine), forming a Pd(II) intermediate.
Transmetalation: The diboron reagent, activated by a base, transmetalates with the Pd(II) complex. This step involves the formation of a boryl-palladium species.
Reductive Elimination: The desired 2-tert-butyl-pyridine-5-boronic acid pinacol ester is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst. rsc.org
An alternative pathway for the formation of arylboronic esters involves radical intermediates. For instance, the conversion of anilines to aryl pinacol boronic esters can be initiated by the formation of a diazonium salt, which then generates an aryl radical that is trapped by a diboron reagent. rsc.org While not specific to this compound, this radical pathway represents a mechanistically distinct approach to boronate formation. rsc.org
The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, is crucial in determining the efficiency and selectivity of the boronate formation. For pyridyl substrates, the Lewis basicity of the pyridine nitrogen can influence the catalytic activity through coordination to the palladium center.
Mechanistic Studies of Cross-Coupling Reactions
This compound is a key coupling partner in Suzuki-Miyaura cross-coupling reactions. Mechanistic investigations of these reactions have focused on understanding the elementary steps of the catalytic cycle, particularly transmetalation, which is often the rate-limiting step.
Transmetalation in the Suzuki-Miyaura reaction involves the transfer of the organic group (in this case, the 2-tert-butyl-pyridyl group) from the boron atom to the palladium center. Two primary pathways have been proposed for this process: the "boronate" pathway and the "oxo-palladium" pathway. rsc.org
Boronate Pathway: In this pathway, the boronic ester reacts with a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate boronate "ate" complex. This activated boronate species then reacts with a palladium(II) halide complex.
Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This more reactive palladium complex then undergoes transmetalation with the neutral boronic ester. rsc.orgacs.org
Kinetic and computational studies have shown that the operative pathway is highly dependent on the reaction conditions, including the nature of the boronic ester, the base, and the solvent. acs.org For sterically hindered boronic esters like the 2-tert-butyl-pyridyl derivative, the approach of the bulky boronate to the palladium center can be a significant factor. The steric hindrance imparted by the tert-butyl group and the pinacolato ligand can disfavor the formation of certain pre-transmetalation intermediates. nih.gov
The rate of transmetalation is influenced by both steric and electronic factors. While the bulky tert-butyl group might be expected to slow down the reaction, electronic effects of the pyridine ring and the substituents on the boronic ester also play a crucial role. Studies on related arylboronic esters have shown that both electron-deficient and electron-rich esters can lead to an increase in the rate of transmetalation compared to the corresponding boronic acid. nih.gov
Table 1: Relative Rates of Transmetalation for Different Arylboron Compounds
| Arylboron Compound | Relative Rate (k_rel) | Reference |
|---|---|---|
| Arylboronic Acid | 1.00 | nih.gov |
| Catechol Arylboronic Ester | 4.30 | nih.gov |
| α-Hydroxyisobutyrate Boronic Ester | 0.39 | nih.gov |
| Boroxine | 9.33 | nih.gov |
This table illustrates the effect of the boronic ester moiety on the rate of transmetalation, with rates normalized to the corresponding arylboronic acid. nih.gov
The formation of boronate "ate" complexes is a key step in activating the boronic ester for transmetalation, particularly in the boronate pathway. Anionic Lewis bases, such as hydroxides or alkoxides, coordinate to the empty p-orbital of the boron atom, forming a tetracoordinate, anionic boronate species. This increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium center. organic-chemistry.org
For pyridyl boronic esters, the Lewis basic nitrogen atom of the pyridine ring can also interact with the boron center, potentially influencing the formation and reactivity of the "ate" complex. However, in the case of this compound, the steric bulk of the tert-butyl group may hinder such intramolecular coordination. The formation of "ate" complexes can be observed spectroscopically, for example, through changes in the ¹¹B NMR chemical shifts.
In some reactions, especially those involving organolithium reagents, the formation of a boronate "ate" complex can render the organic group sufficiently nucleophilic to participate in subsequent reactions without the need for a transition metal catalyst. rsc.orgnih.gov
Understanding Stereospecific Transformations
While this compound itself is achiral, the principles of stereospecific transformations involving boronic esters are relevant to its reactivity in more complex systems. Stereospecific reactions of chiral secondary and tertiary alkylboronic esters have been extensively studied. These transformations typically proceed through the formation of a boronate "ate" complex, followed by a 1,2-metallate rearrangement. rsc.org
The stereochemical outcome of these reactions (retention or inversion of configuration) depends on the nature of the electrophile and the reaction pathway. For instance, the reaction of a chiral boronic ester with an electrophile can proceed with inversion of stereochemistry at the carbon center. rsc.org In other cases, such as the amination of boronic esters with methoxyamine and a strong base, the reaction proceeds with retention of configuration. nih.gov
These stereospecific transformations highlight the versatility of boronic esters in asymmetric synthesis. While direct examples involving this compound are not prevalent in the context of creating a stereocenter at the pyridine ring, the mechanistic principles are applicable to reactions where this moiety is coupled to a chiral partner.
Radical Reaction Mechanisms and Intermediates
In addition to the well-established polar mechanisms in cross-coupling reactions, radical pathways involving boronic esters have gained increasing attention. Alkyl and aryl radicals can be generated from boronic esters under various conditions, including photoredox catalysis or through the use of radical initiators.
The generation of an alkyl radical from an alkylboronic pinacol ester can be achieved through its reaction with an aminyl radical. researchgate.net The reduced Lewis acidity of pinacol esters compared to other boron derivatives makes them less susceptible to direct single-electron transfer (SET). However, in situ conversion to more reactive species or the use of specific activators can facilitate radical formation. researchgate.net
For aryl boronic esters, radical generation can occur from an "ate" complex. For example, the photoinduced oxidation of a 4-dimethylaminopyridine (B28879) (DMAP) 'ate' complex can lead to the formation of an aryl radical. researchgate.net Mechanistic studies have employed radical trapping experiments to confirm the presence of radical intermediates. researchgate.net The involvement of radical pathways can sometimes lead to side reactions or a loss of stereochemical integrity in reactions involving chiral substrates.
Computational Chemistry in Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving boronic esters. nih.govnih.gov DFT calculations can provide detailed information about the structures of reactants, intermediates, and transition states, as well as their relative energies.
For the Suzuki-Miyaura reaction, computational studies have been used to:
Evaluate the relative energies of the boronate and oxo-palladium pathways for transmetalation. acs.org
Investigate the influence of ligands, bases, and solvents on the reaction mechanism.
Rationalize the effect of steric and electronic properties of the boronic ester on reaction rates and selectivity. nih.gov
Predict the geometries of pre-transmetalation intermediates and transition states. nih.gov
DFT Calculations for Transition States and Intermediates
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating complex reaction mechanisms at the molecular level. For pyridine boronic acid esters, DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating their corresponding energy barriers. While specific DFT studies on this compound are not extensively documented in the literature, the methodologies applied to structurally related compounds offer significant predictive power.
For instance, computational studies on other substituted pyridine boronic esters in Suzuki-Miyaura cross-coupling reactions have detailed the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often rate-determining and heavily influenced by the substituents on the pyridine ring and the nature of the boronic ester.
A typical computational approach involves optimizing the geometries of reactants, intermediates, transition states, and products using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). The calculated energies can then be used to construct a reaction profile.
Table 1: Representative Energy Barriers for Suzuki-Miyaura Coupling Steps of a Model Pyridine Boronic Acid Ester (Hypothetical Data based on similar systems)
| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |
| Oxidative Addition | TSOA | 12.5 |
| Transmetalation | TSTM | 18.2 |
| Reductive Elimination | TSRE | 9.8 |
This table is illustrative and based on typical values found for similar systems in the literature. The actual values for this compound would require specific calculations.
Conformational Analysis and Steric Effects in Reaction Mechanisms
The conformational preferences of this compound and its derivatives are critical in understanding their reactivity. The large steric demand of the tert-butyl group ortho to the nitrogen atom imposes significant conformational constraints on the molecule.
Conformational analysis, often performed using computational methods, can reveal the most stable arrangement of the molecule and how this conformation influences its interaction with other reagents. The rotation around the C-C bond connecting the pyridine ring and the tert-butyl group, as well as the C-B bond, will be restricted. This can lead to a preferred orientation of the boronic ester group relative to the pyridine ring.
In the context of a reaction mechanism, such as the Suzuki-Miyaura coupling, the steric hindrance from the tert-butyl group can dictate the regioselectivity of the reaction. For example, in reactions involving polychlorinated pyridines, a bulky substituent can direct the coupling to a less hindered position. Selective cross-coupling of 2,6-dichloropyridines with alkyl pinacol boronic esters has been shown to favor the formation of the 2-chloro-6-alkylpyridine, demonstrating that the steric bulk of the newly introduced alkyl group can prevent a second coupling at the adjacent position.
The steric effect of the tert-butyl group also influences the basicity of the pyridine nitrogen. While alkyl groups are generally electron-donating and would be expected to increase basicity, the steric hindrance around the nitrogen in 2,6-di-tert-butylpyridine (B51100) significantly reduces its ability to be protonated or to coordinate to a metal center. stackexchange.com A similar, though less pronounced, effect is expected in this compound. This reduced coordinating ability can affect the catalytic cycle of metal-catalyzed reactions.
Table 2: Comparison of Torsional Barriers in Substituted Pyridines (Illustrative Data)
| Compound | Rotational Barrier around C-X Bond (kcal/mol) |
| 2-Methylpyridine | ~1.5 |
| 2-Isopropylpyridine | ~4.0 |
| 2-Tert-butylpyridine (B1266198) | >10.0 |
This table provides an illustrative comparison of the increasing steric hindrance and its effect on rotational barriers. X represents the substituent at the 2-position.
The combination of conformational rigidity and significant steric hindrance makes this compound a valuable substrate for studying the interplay of steric and electronic effects in reaction mechanisms. Computational modeling, in conjunction with experimental studies, is essential for a comprehensive understanding of these factors.
Applications As a Synthetic Building Block and Derivatization Strategies
Synthesis of Advanced Pyridine (B92270) Architectures and Heterocycles
The primary application of 2-tert-butyl-pyridine-5-boronic acid pinacol (B44631) ester lies in its role as a key precursor in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, linking the pyridine core to a wide array of aryl, heteroaryl, or vinyl groups. The boronic ester functionality at the 5-position of the pyridine ring allows for precise and regioselective installation of the 2-tert-butylpyridine (B1266198) motif into larger, more complex structures.
The synthesis of pyridinylboronic acids and their esters can be achieved through several established methods, including metal-halogen exchange followed by borylation, directed ortho-metallation, and palladium-catalyzed cross-coupling of halopyridines. arkat-usa.org These methods provide reliable access to pyridine-based building blocks. The subsequent coupling reactions are instrumental in creating biaryl and hetero-biaryl systems, which are common scaffolds in many functional materials and pharmaceutical agents.
Table 1: Examples of Advanced Architectures Synthesized via Suzuki-Miyaura Coupling
| Coupling Partner | Resulting Architecture | Catalyst System (Typical) |
|---|---|---|
| Aryl Bromide | 5-Aryl-2-tert-butylpyridine | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) |
| Heteroaryl Iodide | 5-(Heteroaryl)-2-tert-butylpyridine | PdCl₂(dppf) / Base (e.g., Cs₂CO₃) |
The steric bulk of the tert-butyl group at the 2-position can influence the dihedral angle of the resulting biaryl products, which in turn affects their electronic and photophysical properties. This makes the building block particularly useful for developing materials with tailored characteristics.
Utility in Medicinal Chemistry Precursor Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern offered by 2-tert-butyl-pyridine-5-boronic acid pinacol ester provides a unique entry point for synthesizing novel drug candidates.
This building block is frequently used to introduce the 2-tert-butyl-5-pyridinyl moiety into molecules with potential therapeutic applications. Boronic acids and their derivatives are crucial in the synthesis of compounds that interact with biological targets. nih.gov For instance, the synthesis of urea-containing peptide boronic acids, which have shown significant potency in various cell lines, often involves coupling a boronic acid pinacol ester with a carboxylic acid intermediate. nih.gov The incorporation of the tert-butylpyridine group can modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. Research into novel pyridine-thiazole hybrids has demonstrated that such molecules can exhibit significant antiproliferative activity against various tumor cell lines, highlighting the potential of pyridine derivatives as anticancer agents. mdpi.com
Table 2: Biologically Active Scaffolds Incorporating Pyridine Moieties
| Scaffold Class | Therapeutic Area | Role of Pyridine Moiety |
|---|---|---|
| Tyrosine Kinase Inhibitors | Oncology | Forms key interactions in the ATP-binding pocket |
| Protease Inhibitors | Virology, Oncology | Contributes to scaffold rigidity and binding affinity |
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a natural product or an advanced drug lead, in the final steps of a synthesis. acs.org This approach allows for the rapid generation of analogs to explore structure-activity relationships (SAR) without re-synthesizing the entire molecule. The defined reactivity of the boronic ester makes this compound an excellent tool for LSF. nih.gov
Through Suzuki-Miyaura coupling, the 2-tert-butylpyridine unit can be appended to a complex core molecule that has been previously functionalized with a halide or triflate. This strategy has been successfully applied to modify BN-heterocycles and other intricate molecular frameworks, demonstrating the broad functional group tolerance of the reaction. nih.govrsc.org This enables medicinal chemists to fine-tune the properties of a lead compound, potentially improving its efficacy, selectivity, or pharmacokinetic profile.
Development of Novel Pyridine Derivatives with Specific Properties
The unique combination of the electron-withdrawing pyridine ring and the bulky, electron-donating tert-butyl group allows for the development of novel derivatives with specific and predictable properties. By strategically choosing the coupling partner, chemists can design molecules with desired electronic, optical, or biological characteristics.
For example, coupling the boronic ester with electron-rich or electron-poor aromatic systems can create push-pull chromophores with potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or sensors. In medicinal chemistry, the synthesis of novel thiazolo[4,5-b]pyridine (B1357651) derivatives has led to compounds with promising anti-inflammatory and antioxidant properties. researchgate.net The ability to systematically vary the substituent at the 5-position provides a platform for tuning these properties to achieve optimal performance.
Modular Synthesis and Divergent Functionalization Strategies
Modular and divergent synthesis approaches are highly efficient for creating libraries of related compounds from a common intermediate. rsc.org this compound is an ideal starting point for such strategies.
In a divergent approach, the single boronic ester can be reacted with a multitude of different aryl or vinyl halides, each reaction yielding a unique final product. This parallel synthesis approach is highly valuable for high-throughput screening in drug discovery and materials science. The reliability and broad substrate scope of palladium-catalyzed cross-coupling reactions facilitate this modular assembly. This strategy allows for the exploration of a vast chemical space around the 2-tert-butylpyridine core, significantly accelerating the discovery of new molecules with valuable properties. nih.gov
Future Research Directions and Unexplored Reactivities of 2 Tert Butyl Pyridine 5 Boronic Acid Pinacol Ester
Expansion of Catalytic Systems for C-B Bond Functionalization
The functionalization of the C-B bond in pyridine (B92270) boronic esters, most notably through the Suzuki-Miyaura cross-coupling, is a cornerstone of modern synthetic chemistry. nih.gov While palladium-based catalysts are prevalent, future research will likely focus on expanding the repertoire of catalytic systems to enhance reaction efficiency, broaden substrate scope, and improve functional group tolerance, particularly for challenging substrates like 2-substituted pyridines.
Key areas for exploration include:
Alternative Metal Catalysts: Investigating catalysts based on nickel, copper, or iron could offer more cost-effective and sustainable alternatives to palladium. These metals often exhibit unique reactivity and selectivity profiles that could be advantageous for specific transformations of 2-tert-butyl-pyridine-5-boronic acid pinacol (B44631) ester.
Advanced Ligand Design: The development of novel phosphine, N-heterocyclic carbene (NHC), and other specialized ligands is crucial. Ligands can be designed to stabilize catalytic intermediates, promote challenging reductive elimination steps, and prevent catalyst deactivation, which is a known issue with electron-deficient pyridine substrates. researchgate.net The use of bulky ligands like RuPhos has already shown promise in couplings involving pyridyl-sulfonyl fluorides, suggesting a potential avenue for exploration. nih.gov
Photoredox and Dual Catalysis: Combining transition metal catalysis with photoredox catalysis can open up new reaction pathways that are inaccessible under thermal conditions. This dual catalytic approach could enable novel C-B bond functionalizations of the title compound with radical precursors or partners that are typically unreactive in traditional cross-coupling.
| Catalyst System Component | Potential Advantage for 2-Tert-butyl-pyridine-5-boronic acid pinacol ester | Research Goal |
| Nickel(II) Complexes | Lower cost, unique reactivity for C(sp²)–C(sp³) coupling. | Develop efficient protocols for coupling with alkyl halides. |
| Copper(I) Catalysts | Cost-effective, effective in C-N and C-O bond formation. | Explore Chan-Lam type couplings directly from the boronic ester. |
| Bulky Biarylphosphine Ligands | Enhance catalyst stability and promote reductive elimination. | Overcome low yields and side reactions in complex couplings. |
| N-Heterocyclic Carbene (NHC) Ligands | Strong σ-donors, form robust catalysts. | Improve catalyst longevity and turnover numbers for industrial applications. |
| Dual Photoredox/Metal Catalysis | Access to radical-mediated pathways. | Enable novel couplings with non-traditional partners like carboxylic acids. |
Development of Asymmetric Transformations
A significant frontier in the application of this compound is the development of asymmetric transformations to generate chiral molecules. nih.gov This involves converting the prochiral boronic ester or its derivatives into enantioenriched products, which are highly valuable in medicinal chemistry and materials science. rsc.org
Future research directions include:
Catalyst-Controlled Regiodivergent Reactions: As demonstrated with nicotinic acid derivatives, the choice of a chiral rhodium catalyst can direct the regioselective addition of boron nucleophiles to different positions on a pyridinium (B92312) salt. nih.gov Applying this concept could allow for the enantioselective functionalization of an activated form of the title compound at either the C2 or C6 position, leading to highly functionalized chiral piperidines. nih.gov
Enantioselective Coupling of Secondary Boronic Esters: While the direct asymmetric functionalization of the pyridine ring is challenging, a promising strategy involves first converting the pinacol ester to a secondary boronic ester via methods like stereospecific homologation. rsc.orgscispace.com These chiral secondary boronic esters can then undergo stereospecific cross-coupling reactions with aryl or vinyl electrophiles to create new stereogenic centers with high fidelity. acs.org
Atroposelective Synthesis: The steric bulk of the tert-butyl group could be exploited to synthesize atropisomeric biaryls. By carefully selecting the coupling partner and a chiral catalytic system, it may be possible to control the rotational barrier around the newly formed C-C bond, leading to the synthesis of stable, enantioenriched atropisomers.
Integration with Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. bohrium.com Integrating this compound into MCRs is a promising but largely unexplored area. Such strategies would enable the rapid construction of complex pyridine-containing molecular scaffolds. taylorfrancis.com
Potential MCR strategies could involve:
Sequential Catalysis: Designing one-pot sequences where the boronic ester first participates in a transition-metal-catalyzed cross-coupling reaction, and the resulting intermediate is then trapped in situ by other components in a subsequent transformation (e.g., a cyclization or condensation reaction).
Boron-Based MCRs: Utilizing the Lewis acidity of the boron center to activate one of the reacting partners, thereby initiating a cascade of bond-forming events. For example, the boronic ester could act as a transient template, bringing other reactants into proximity to facilitate the reaction.
Ugi-Suzuki and Related Reactions: Developing sequences that combine classic MCRs, like the Ugi or Passerini reaction, with a subsequent Suzuki-Miyaura coupling. This would allow for the introduction of the 2-tert-butyl-pyridine motif onto a scaffold built by the MCR, generating significant molecular diversity.
Exploration of New Regioselective Pathways for Pyridine Functionalization
While the C-B bond at the C-5 position is the primary site of reactivity, the pyridine ring possesses other C-H bonds that could be selectively functionalized to create diverse substitution patterns. Future research will focus on developing novel catalytic methods to achieve regiocontrol and functionalize positions C-3, C-4, and C-6, which is a significant challenge due to the electronic properties of the pyridine ring. beilstein-journals.org
Promising avenues for investigation include:
Directed C-H Functionalization: Using the existing tert-butyl group or the nitrogen atom as directing groups to guide a transition metal catalyst to a specific C-H bond. For instance, ortho-lithiation or transition-metal-catalyzed C-H activation could potentially functionalize the C-6 or C-4 positions.
Catalyst-Controlled Regioselectivity: As seen in other systems, the choice of catalyst and ligands can influence the site of functionalization. nih.gov Research into iridium, rhodium, or ruthenium catalysts could uncover systems that selectively activate one C-H bond over another, enabling, for example, meta-selective C-H borylation or arylation. nih.gov
Radical-Based Functionalization: Exploring radical-mediated reactions, potentially initiated by photoredox catalysis, could offer alternative regioselectivities compared to traditional polar reactions. The outcome of radical addition to the pyridine ring is governed by different electronic and steric factors, which could be exploited for novel functionalizations. researchgate.net
| Position | Proposed Strategy | Potential Reaction | Catalyst/Reagent Example |
| C-6 | Directed ortho-Metalation | C-H Arylation | Pd(OAc)₂ with a directing group |
| C-4 | Catalyst-Controlled C-H Activation | C-H Alkenylation | Rh(III) or Ru(II) complexes |
| C-3 | Radical Addition | C-H Trifluoromethylation | Photoredox catalyst with CF₃ source |
| β/γ | Base-Promoted H/D Exchange | Deuteration | KOtBu in DMSO-d₆ rsc.org |
Advanced Spectroscopic and Analytical Techniques for In-situ Reaction Monitoring
A deeper mechanistic understanding of reactions involving this compound is essential for optimization and the development of new transformations. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction. acs.org
Future research would benefit from the application of:
¹¹B NMR Spectroscopy: This technique is highly sensitive to the coordination environment of the boron atom. It can be used to monitor the hydrolysis of the pinacol ester to the corresponding boronic acid, the formation of boronate "ate" complexes during the catalytic cycle, and potential catalyst-boron interactions. mdpi.com Fluoride coordination can be used to create distinct signals for different boron species, allowing for precise quantification. mdpi.com
Stopped-Flow NMR/IR: For very fast reactions, such as the initial steps of transmetalation or catalyst activation, stopped-flow techniques combined with NMR or IR spectroscopy can provide crucial kinetic data and help identify transient intermediates that are invisible under standard reaction conditions. nih.govnih.gov
Fluorescent Sensing: The development of fluorescent sensors that reversibly bind to boronic acids can allow for simple, visual monitoring of reaction progress. acs.org As the boronic ester is consumed (often after hydrolysis to the acid), the fluorescence of the reaction mixture would change, providing a straightforward method to determine the reaction endpoint without the need for chromatography. acs.org
These advanced analytical methods will provide invaluable insight into reaction kinetics and mechanisms, enabling the rational design of more efficient and selective synthetic methods involving this compound. nih.govresearchgate.net
Q & A
Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using this boronic ester?
This compound reacts with aryl/vinyl halides under Pd catalysis. Typical conditions include Pd(PPh₃)₄ (1–5 mol%), a base like Na₂CO₃ or K₂CO₃, and a solvent mixture (e.g., THF:H₂O or DME:H₂O) at 60–80°C for 6–24 hours . Purity (>95%) is critical to minimize side reactions. Pre-purification via column chromatography (silica gel, hexane:EtOAc) is recommended .
Q. How does steric hindrance from the tert-butyl group influence reactivity?
The tert-butyl substituent at the 2-position of the pyridine ring introduces steric bulk, slowing transmetallation steps in cross-coupling reactions. This can reduce yields in couplings with bulky electrophiles but improves regioselectivity in certain cases. Kinetic studies using ¹¹B NMR can monitor boronate stability under reaction conditions .
Q. What are recommended storage conditions to ensure stability?
Store under inert gas (N₂/Ar) at 2–8°C in a desiccator. The pinacol ester group hydrolyzes slowly in humid environments, releasing boronic acid, which may polymerize. Stability tests via TLC or HPLC (C18 column, MeOH:H₂O mobile phase) are advised every 6 months .
Advanced Research Questions
Q. How can chemoselectivity be controlled when multiple boronic esters are present in a reaction?
Adjusting solution speciation (e.g., using nBuLi to generate borinic esters in situ) enhances selectivity for specific cross-coupling partners. For example, sequential coupling of 2-tert-butyl-pyridine-5-boronic ester with aryl halides followed by alkenyl halides achieves iterative C–C bond formation without intermediate purification .
Q. What mechanistic insights explain contradictions in reaction yields with different Pd catalysts?
Pd catalysts with bulky ligands (e.g., SPhos) improve turnover in sterically hindered systems by facilitating oxidative addition to aryl halides. Contrastingly, Pd(OAc)₂ may underperform due to slower transmetallation. DFT calculations (e.g., B3LYP/6-31G*) model steric interactions between the tert-butyl group and Pd intermediates .
Q. How can enantioselective allylboration of aldehydes be achieved using derivatives of this compound?
Convert the pinacol ester to a borinic ester via treatment with TFAA (trifluoroacetic anhydride) and a chiral ligand (e.g., BINOL). This enhances Lewis acidity and enables >90% enantiomeric excess in allylboration reactions. Monitor intermediates via ¹¹B NMR to confirm borinic ester formation .
Methodological Challenges
Q. How to resolve solubility issues in polar aprotic solvents?
This compound exhibits limited solubility in DMSO or DMF. Pre-dissolve in minimal THF (~0.1 M) before adding to reaction mixtures. For aqueous systems, use co-solvents like MeCN to stabilize the boronate .
Q. What strategies mitigate boronic acid release during prolonged reactions?
Add pinacol (1–2 equiv) to shift equilibrium toward the ester form. Alternatively, use molecular sieves (3Å) to sequester water. Monitor hydrolysis via LC-MS (negative ion mode, [M–H]⁻ peak for boronic acid) .
Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
